molecular formula C15H11N3O2S2 B2975479 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207005-92-2

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2975479
M. Wt: 329.39
InChI Key: TUBOOCMCNIUMLD-UHFFFAOYSA-N
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Description

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea, also known as CTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Urea Biosensors

Urea biosensors have seen significant advancements, utilizing different nanoparticles and conducting polymers for enzyme immobilization to detect and quantify urea concentration. These biosensors are critical in diagnosing various diseases and are used in agriculture, fishery, dairy, and food preservation fields, highlighting urea's widespread presence and the necessity of its detection (Botewad et al., 2021).

Synthesis and Biological Importance of Urea Derivatives

The (thio)urea and benzothiazole derivatives are known for their broad spectrum of biological activities, serving as potential therapeutic agents. Their chemical reactions with various agents illustrate the utility of these compounds in medicinal chemistry, suggesting potential areas where the compound could be applied (Rosales-Hernández et al., 2022).

Anion Binding with Urea and Thiourea Derivatives

Urea and thiourea derivatives play a significant role in anion receptor chemistry, utilized in the design of anion sensors and in the development of functional materials. Their ability to form H-bonds with anions highlights their importance in supramolecular chemistry and potential applications in sensing and material science (Blažek Bregović et al., 2015).

Synthetic Protocols Involving Chromenones

The synthesis of 6H-benzo[c]chromen-6-ones, core structures of significant pharmacological importance, relies on various synthetic protocols. Given the pharmacological relevance of chromenones, the specific compound might find applications in drug design or synthesis of biologically active molecules (Mazimba, 2016).

properties

IUPAC Name

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-14(16-12-6-3-7-21-12)18-15-17-13-9-4-1-2-5-10(9)20-8-11(13)22-15/h1-7H,8H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBOOCMCNIUMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea

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